N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
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Description
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a useful research compound. Its molecular formula is C19H21ClN6O and its molecular weight is 384.87. The purity is usually 95%.
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Biological Activity
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core, suggests significant biological activity, particularly in the realms of anti-cancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN6O, with a molecular weight of 330.78 g/mol. The compound contains a chloro and methyl substitution on the phenyl ring, contributing to its reactivity and biological properties.
Anticancer Activity
Recent studies have shown that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer properties. For instance, research indicates that derivatives of this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related compounds effectively inhibited the proliferation of human cancer cells, showing IC50 values in the micromolar range .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed moderate to potent activity against both Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 200 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit key enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to reduced cell proliferation.
- Induction of Apoptosis : The presence of specific functional groups may facilitate the activation of apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the 3-position significantly enhanced anticancer activity against various cell lines. The tested compound exhibited a notable reduction in cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
Study 2: Antimicrobial Screening
In another investigation, several derivatives including this compound were screened for antimicrobial activity. The results indicated that this compound had comparable efficacy to standard antibiotics against multiple pathogens, suggesting its potential as a lead compound for further development .
Data Summary Table
Activity | Tested Concentration (µg/mL) | Effectiveness |
---|---|---|
Anticancer (MCF-7) | 10 - 100 | Significant inhibition |
Anticancer (HCT116) | 10 - 100 | Significant inhibition |
Antimicrobial (S. aureus) | 12.5 - 200 | Moderate to potent |
Antimicrobial (E. coli) | 12.5 - 200 | Moderate to potent |
Properties
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-12-7-8-14(9-16(12)20)26-18-15(10-23-26)17(21-11-22-18)24-25-19(27)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,25,27)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWLWRSRNLJMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.